Cas no 2138242-91-6 (2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid)

2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid is a furan-based carboxylic acid derivative featuring a cyclopentyl substituent and an aldehyde functional group. This compound is of interest in synthetic organic chemistry due to its multifunctional structure, which allows for further derivatization, particularly in the synthesis of heterocyclic compounds or pharmaceutical intermediates. The presence of both formyl and carboxyl groups enhances its reactivity, enabling selective modifications under controlled conditions. Its cyclopentyl moiety may contribute to improved lipophilicity, making it a potential candidate for applications in medicinal chemistry. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for research use.
2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid structure
2138242-91-6 structure
Product name:2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid
CAS No:2138242-91-6
MF:C13H16O4
Molecular Weight:236.263744354248
CID:6557161
PubChem ID:165745144

2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-705321
    • 2-cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid
    • 2138242-91-6
    • 2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid
    • インチ: 1S/C13H16O4/c1-2-10-9(7-14)11(13(15)16)12(17-10)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,15,16)
    • InChIKey: XNBXIZLOOLAGCA-UHFFFAOYSA-N
    • SMILES: O1C(CC)=C(C=O)C(C(=O)O)=C1C1CCCC1

計算された属性

  • 精确分子量: 236.10485899g/mol
  • 同位素质量: 236.10485899g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 296
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.5Ų
  • XLogP3: 2.5

2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-705321-0.5g
2-cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid
2138242-91-6 95.0%
0.5g
$1056.0 2025-03-12
Enamine
EN300-705321-2.5g
2-cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid
2138242-91-6 95.0%
2.5g
$2155.0 2025-03-12
Enamine
EN300-705321-0.25g
2-cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid
2138242-91-6 95.0%
0.25g
$1012.0 2025-03-12
Enamine
EN300-705321-1.0g
2-cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid
2138242-91-6 95.0%
1.0g
$1100.0 2025-03-12
Enamine
EN300-705321-0.1g
2-cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid
2138242-91-6 95.0%
0.1g
$968.0 2025-03-12
Enamine
EN300-705321-5.0g
2-cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid
2138242-91-6 95.0%
5.0g
$3189.0 2025-03-12
Enamine
EN300-705321-0.05g
2-cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid
2138242-91-6 95.0%
0.05g
$924.0 2025-03-12
Enamine
EN300-705321-10.0g
2-cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid
2138242-91-6 95.0%
10.0g
$4729.0 2025-03-12

2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid 関連文献

2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acidに関する追加情報

2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic Acid: A Comprehensive Overview

2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid is a complex organic compound with the CAS number 2138242-91-6. This compound belongs to the class of furan derivatives, which are widely studied in organic chemistry due to their unique structural properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

The molecular structure of 2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid is characterized by a furan ring substituted with a cyclopentyl group at position 2, an ethyl group at position 5, a formyl group at position 4, and a carboxylic acid group at position 3. This substitution pattern imparts the compound with distinct electronic and steric properties, making it a valuable substrate for further chemical modifications and functionalization.

Recent studies have highlighted the importance of furan derivatives in the development of bioactive molecules. For instance, researchers have explored the potential of 2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid as a precursor for synthesizing novel antibiotics and antifungal agents. The presence of the carboxylic acid group allows for easy conjugation with other functional groups, enabling the creation of hybrid molecules with enhanced biological activity.

In addition to its biological applications, 2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid has shown promise in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in the synthesis of metallopolymers and catalytic materials. These materials exhibit unique mechanical and electronic properties, making them suitable for advanced applications in electronics and energy storage.

The synthesis of 2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Recent advancements in asymmetric catalysis have enabled the enantioselective synthesis of this compound, which is crucial for its application in chiral recognition and asymmetric drug design.

Moreover, the compound's reactivity has been extensively studied under various reaction conditions. For example, its participation in Diels-Alder reactions has been reported to yield highly functionalized bicyclic structures, which are valuable intermediates in natural product synthesis. The versatility of 2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid as a building block underscores its importance in modern organic chemistry.

In terms of spectroscopic characterization, 2-Cyclopentyl-5-ethyl-4-formylfuran-3-carboxylic acid exhibits distinct absorption bands in UV-vis spectroscopy due to its conjugated π-system. These spectral features make it an ideal candidate for use in sensors and optical devices that rely on chromophores with tunable absorption properties.

Recent computational studies have also shed light on the electronic structure of this compound. Density functional theory (DFT) calculations have revealed that the substituents on the furan ring significantly influence the compound's frontier molecular orbitals, thereby affecting its reactivity towards electrophilic and nucleophilic attacks.

In conclusion, 2-Cyclopentyl-5

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